molecular formula C37H33ClFN3O4 B608257 Jtk-109;jtk-109 CAS No. 480462-62-2

Jtk-109;jtk-109

Cat. No. B608257
CAS RN: 480462-62-2
M. Wt: 638.1 g/mol
InChI Key: NIBYCXOKANETJM-UHFFFAOYSA-N
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Scientific Research Applications

JTK-109 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: JTK-109 serves as a model compound for studying the structure-activity relationship of benzimidazole derivatives.

    Biology: It is used to investigate the mechanisms of hepatitis C virus replication and the role of NS5B RNA-dependent RNA polymerase in this process.

    Medicine: JTK-109 is explored as a potential therapeutic agent for the treatment of hepatitis C infections. .

Mechanism of Action

JTK-109 exerts its effects by inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. This enzyme is crucial for the replication of the hepatitis C virus RNA genome. By binding to the enzyme, JTK-109 prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus .

Similar Compounds:

Uniqueness of JTK-109: JTK-109 is unique due to its high potency and selectivity for the hepatitis C virus NS5B RNA-dependent RNA polymerase. It has shown significant inhibitory activity with an IC50 value of 0.017 μM, making it one of the most potent inhibitors in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JTK-109 involves the preparation of benzimidazole derivatives bearing substituted biphenyls. The key steps include the formation of the benzimidazole core and subsequent functionalization with various substituents to enhance its inhibitory activity .

Industrial Production Methods: While specific industrial production methods for JTK-109 are not widely documented, the general approach involves large-scale synthesis of the benzimidazole core followed by purification and functionalization steps. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

properties

CAS RN

480462-62-2

Molecular Formula

C37H33ClFN3O4

Molecular Weight

638.1 g/mol

IUPAC Name

2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45)

InChI Key

NIBYCXOKANETJM-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JTK-109;  JTK 109;  JTK109

Origin of Product

United States

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